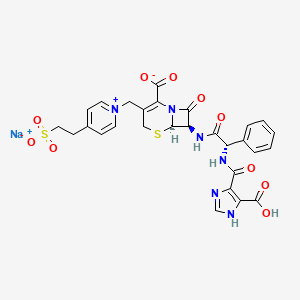

Cefpimizole Sodium

Description

See also: Cefpimizole (has active moiety).

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(6R,7R)-7-[[(2S)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21+,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUNZNNMKVKUOH-TZVBBFNXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N6NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85287-61-2 | |

| Record name | Cefpimizole sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085287612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Chemical structure and properties of Cefpimizole Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpimizole Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile. Detailed experimental protocols for analysis and susceptibility testing are also presented, alongside visualizations of its mechanism of action and relevant experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial agents.

Chemical Structure and Properties

Cefpimizole is a semi-synthetic cephalosporin characterized by a beta-lactam ring fused to a dihydrothiazine ring, with two side chains that contribute to its antibacterial activity and pharmacokinetic properties.[1] The sodium salt form enhances its solubility for parenteral administration.

Chemical Structure:

-

IUPAC Name: 2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate[1]

-

Molecular Formula: C₂₈H₂₅N₆NaO₁₀S₂[2]

-

Molecular Weight: 692.65 g/mol [2]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₅N₆NaO₁₀S₂ | [2] |

| Molecular Weight | 692.65 g/mol | [2] |

| CAS Number | 85287-61-2 | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water. Data in ethanol, methanol, and DMSO is not specified in available literature. | [7] |

| Stability | Stable when stored at -70°C for up to a year. Less stable at higher temperatures and in alkaline conditions.[3][4] |

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

Signaling Pathway of Bacterial Cell Wall Disruption:

Caption: Mechanism of Cefpimizole's antibacterial action.

The primary target of Cefpimizole is the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these enzymes, Cefpimizole blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

Antibacterial Spectrum

This compound is a broad-spectrum cephalosporin with activity against a range of Gram-positive and Gram-negative bacteria. Its in vitro activity has been evaluated against various clinical isolates.

Table of In Vitro Antibacterial Activity (MIC₅₀):

| Bacterial Species | MIC₅₀ (µg/mL) | Reference |

| Citrobacter freundii | 16 | [8] |

| Enterobacter cloacae | 16 | [8] |

| Escherichia coli | 2.0 | [8] |

| Klebsiella pneumoniae | 2.0 | [8] |

| Proteus mirabilis | 1.0 | [8] |

| Pseudomonas aeruginosa | 16 | [8] |

| Staphylococcus spp. | 32 | [8] |

| Enterococci | >32 | [8] |

| Haemophilus influenzae (β-lactamase negative) | 8 times greater than moxalactam and cefotaxime (0.06 µg/mL) | [9] |

| Haemophilus influenzae (β-lactamase positive) | Similar to β-lactamase negative strains | [9] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in humans following intravenous administration.

Pharmacokinetic Parameters in Healthy Adults:

| Parameter | Value |

| Model | Two-compartment open model |

| Elimination Half-life (t½) | Approximately 1.9 hours |

| Primary Route of Elimination | Renal |

| Urinary Excretion (unchanged drug) | ~80% of the administered dose |

| Metabolism | No significant metabolism observed |

Experimental Protocols

Synthesis of this compound (Representative Method)

Workflow for a Representative Synthesis:

Caption: Representative workflow for the synthesis of this compound.

Methodology:

-

Preparation of the C-7 side chain: The complex phenylacetic acid derivative, (2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetic acid, would be synthesized in a multi-step process.

-

Preparation of the C-3 side chain: 4-(2-sulfoethyl)pyridine would be synthesized separately.

-

Modification of the 7-ACA core: The carboxyl groups of 7-ACA are first protected. The C-3 acetoxy group is then displaced by the prepared 4-(2-sulfoethyl)pyridine. The protecting group on the C-7 amino group is then removed.

-

Acylation: The free amino group at the C-7 position of the modified cephalosporin core is acylated with the activated C-7 side chain prepared in step 1.[10]

-

Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final compound is purified, typically by chromatography. The sodium salt is then formed by reacting the purified cefpimizole with a suitable sodium source.

High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the analysis of cephalosporins can be adapted for this compound.[8][11] This method is suitable for determining the purity of the compound and for quantifying its concentration in various matrices.

Table of HPLC Parameters (General Method):

| Parameter | Description |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV spectrophotometer at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm). |

| Injection Volume | 10-20 µL. |

| Temperature | Ambient or controlled (e.g., 25-40 °C). |

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve or dilute the sample containing this compound in the mobile phase to a concentration within the calibration range.

-

Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][13]

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Prepare Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

-

Prepare Antibiotic Dilutions: A stock solution of this compound is prepared and serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion

This compound is a potent third-generation cephalosporin with a well-defined mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of its chemical and biological properties, as well as detailed methodologies for its analysis and evaluation. The information presented herein is intended to support further research and development in the field of antimicrobial agents.

References

- 1. Cefpimizole | C28H26N6O10S2 | CID 68597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108017658B - Synthesis method of cefprozil - Google Patents [patents.google.com]

- 3. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. toku-e.com [toku-e.com]

- 8. In vitro comparative antimicrobial activity of cefpimizole against clinical isolates from five medical centers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound (U-63196E) and other antimicrobial agents against Haemophilus isolates from pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro comparative antimicrobial activity of cefpimizole against clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Cefpimizole Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Cefpimizole Sodium, a third-generation cephalosporin antibiotic. Drawing from established principles of cephalosporin chemistry and patent literature for structurally related compounds, this document outlines a plausible and detailed pathway for its preparation, from starting materials to the final purified active pharmaceutical ingredient (API).

Introduction to this compound

Cefpimizole is a semisynthetic, broad-spectrum cephalosporin characterized by its potent antibacterial activity. Its chemical structure features a 7-aminocephalosporanic acid (7-ACA) core, a substituted tetrazolylthiomethyl group at the 3-position, and a complex acyl side chain at the 7-position derived from a substituted imidazole and D-phenylglycine. The sodium salt form enhances its solubility for parenteral administration. The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Cefpimizole nucleus: 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TMCA).

-

Synthesis of the acyl side chain: (2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetic acid.

-

Coupling of the side chain to the nucleus, followed by salt formation and purification.

The overall synthetic workflow is depicted below.

Figure 1: Proposed overall synthesis workflow for this compound.

Experimental Protocols

Synthesis of 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TMCA)

The synthesis of the Cefpimizole nucleus, 7-TMCA, starts from the readily available 7-aminocephalosporanic acid (7-ACA).

Reaction Scheme:

Figure 2: Synthesis of the 7-TMCA nucleus.

Protocol:

-

Reaction Setup: To a reaction vessel, add a suitable catalyst followed by 7-aminocephalosporanic acid (7-ACA), 1-methyl-5-mercapto-1H-tetrazole, an antioxidant, and an organic solvent.

-

Reaction: Stir the mixture for 2-4 hours, maintaining the temperature between 0-50°C.

-

pH Adjustment: Add a soluble alkaline substance to the reaction mixture to adjust the pH to 6.5-7.5. Continue the reaction for an additional 2-4 hours.

-

Isolation: Filter the resulting product and wash it to obtain solid 7-TMCA.

-

Optional Hydrochloride Salt Formation: For purification or storage, the 7-TMCA solid can be suspended in a solvent, and hydrochloric acid along with a soluble chloride can be added. The mixture is stirred for 20-28 hours, filtered, and dried to yield 7-TMCA hydrochloride.

Synthesis of the Acyl Side Chain: (2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetic acid

The synthesis of the complex side chain involves the formation of an amide bond between imidazole-4,5-dicarboxylic acid and D-phenylglycine. A plausible approach involves the regioselective activation of one of the carboxylic acid groups of the imidazole moiety.

Reaction Scheme:

Figure 3: Synthesis of the acyl side chain.

Protocol:

-

Activation: Imidazole-4,5-dicarboxylic acid is mono-activated, for example, by forming a mixed anhydride or an active ester at one of the carboxyl groups. This can be achieved by reacting it with a chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine at low temperatures (-10 to -30°C).

-

Coupling: The activated imidazole derivative is then reacted with D-phenylglycine in a suitable solvent. The reaction is typically carried out at room temperature.

-

Work-up and Isolation: After the reaction is complete, the product is isolated through extraction and precipitation by adjusting the pH. The resulting solid is the desired acyl side chain.

Coupling, Salt Formation, and Purification of this compound

The final steps involve coupling the synthesized side chain with the 7-TMCA nucleus, followed by conversion to the sodium salt and purification.

Workflow:

Figure 4: Final steps in this compound synthesis.

Protocol:

-

Acylation: The acyl side chain is activated (e.g., using a coupling agent like dicyclohexylcarbodiimide (DCC) or by forming a mixed anhydride) and then reacted with 7-TMCA in an appropriate solvent. The reaction is monitored by a suitable analytical technique like HPLC.

-

Isolation of Cefpimizole Free Acid: Upon completion of the acylation, the Cefpimizole free acid is precipitated by adjusting the pH of the reaction mixture and isolated by filtration.

-

Salt Formation: The purified Cefpimizole free acid is dissolved in a suitable water-miscible organic solvent (e.g., dimethylacetamide) and added to a solution of a sodium salt (e.g., sodium acetate in ethanol).

-

Crystallization: The this compound salt precipitates out of the solution. The crystallization process can be controlled by factors such as temperature, solvent composition, and seeding to obtain the desired crystalline form.

-

Purification: The crude this compound is further purified. This can be achieved by recrystallization from a suitable solvent system or by chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Drying: The final purified this compound crystals are dried under vacuum to remove residual solvents.

Data Presentation

| Step | Reaction | Starting Materials | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 1 | Synthesis of Cephalosporin Nucleus | 7-ACA | 80 - 95 | > 98 |

| 2 | Acylation with Side Chain | Cephalosporin Nucleus, Acyl Side Chain | 70 - 90 | > 95 (crude) |

| 3 | Salt Formation & Crystallization | Cefpimizole Free Acid | 85 - 95 | > 99 |

| 4 | Final Purification | Crude this compound | 90 - 98 | > 99.5 |

Purification Methods

The purification of this compound is critical to ensure its safety and efficacy. The primary methods employed are crystallization and chromatography.

Crystallization

Crystallization is a key step for both purification and obtaining the desired solid-state form of the API.

-

Anti-solvent Crystallization: This is a common method where the crude this compound is dissolved in a good solvent, and then an anti-solvent (in which it is poorly soluble) is added to induce precipitation.

-

Cooling Crystallization: A saturated solution of this compound at a higher temperature is slowly cooled to induce crystallization.

-

pH Adjustment: The solubility of cephalosporins is pH-dependent. Adjusting the pH of a solution can be used to induce crystallization.

Chromatography

Chromatographic techniques are employed for high-purity requirements.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating this compound from impurities. A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Ion-Exchange Chromatography: This method can be used to separate the charged Cefpimizole molecule from non-charged or differently charged impurities.

Conclusion

The synthesis of this compound is a complex but well-defined process based on established cephalosporin chemistry. The key challenges lie in the regioselective synthesis of the intricate acyl side chain and the efficient coupling to the cephalosporin nucleus. Careful control over reaction conditions and rigorous purification using a combination of crystallization and chromatographic techniques are essential to obtain a high-purity API suitable for pharmaceutical use. Further process optimization and development would focus on improving yields, reducing impurities, and ensuring a robust and scalable manufacturing process.

In-depth Technical Guide: Pharmacokinetics and Metabolism of Cefpimizole Sodium in vivo

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefpimizole Sodium is a third-generation cephalosporin antibiotic characterized by its broad spectrum of activity. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing from studies in both humans and animals. The data presented herein demonstrates that Cefpimizole is primarily eliminated from the body through renal excretion as an unchanged drug, with minimal evidence of metabolic transformation. This guide details the experimental methodologies employed in these assessments and presents quantitative data in a structured format to facilitate comparison and further research.

Pharmacokinetics in Humans

The pharmacokinetic profile of this compound in humans has been well-characterized following both intravenous (IV) and intramuscular (IM) administration. The drug exhibits dose-proportionality within the therapeutic range.

Intravenous Administration

Following intravenous infusion, the pharmacokinetics of Cefpimizole correspond to a two-compartment model[1].

Table 1: Pharmacokinetic Parameters of this compound in Humans after Single Intravenous Infusion [1]

| Parameter | Value (Mean ± SD) |

| Doses Administered | 1, 2, and 4 g |

| Apparent Volume of Distribution (Vd) | 20.0 ± 3.5 L |

| Distribution Rate Constant (α) | 2.24 ± 1.00 h⁻¹ |

| Terminal Elimination Rate Constant (β) | 0.358 ± 0.036 h⁻¹ |

| Elimination Half-life (t½) | 1.9 h |

| Total Body Clearance (CL) | 118.6 ± 20.2 mL/min |

| Renal Clearance (CLr) | 96.2 ± 17.3 mL/min |

| Urinary Excretion (as parent compound) | ~80% of administered dose |

Multiple-dose studies have indicated that no significant accumulation of Cefpimizole occurs with repeated administration, and the pharmacokinetic parameters remain consistent with single-dose studies[1].

Intramuscular Administration

After intramuscular injection, the pharmacokinetics of Cefpimizole fit a one-compartment model with first-order absorption.

Table 2: Pharmacokinetic Parameters of this compound in Humans after Single Intramuscular Administration

| Parameter | Value (Mean ± SD) |

| Doses Administered | 100 to 1000 mg |

| Apparent Volume of Distribution (Vd) | 18.6 ± 3.4 L |

| Absorption Half-life (t½a) | 0.27 h |

| Elimination Half-life (t½) | 2.05 h |

| Total Body Clearance (CL) | 102 ± 13 mL/min |

| Renal Clearance (CLr) | 81 ± 13 mL/min |

| Urinary Excretion (as unchanged drug) | 73 to 83% of administered dose |

Similar to intravenous administration, multiple-dose intramuscular administration did not lead to drug accumulation, and the pharmacokinetic profile remained stable.

Distribution

Cefpimizole distributes into various body tissues. Only the unbound fraction of the drug is able to penetrate into the extravascular space to exert its antibacterial effect[2].

Tissue Distribution in Humans

Studies in patients undergoing hysterectomy have provided insight into the tissue penetration of Cefpimizole in gynecological tissues. Following a 1-gram intravenous administration, Cefpimizole concentrations were measured in various tissues.

Table 3: Tissue Concentrations of Cefpimizole in Gynecological Tissues 43 Minutes After a 1g IV Dose

| Tissue | Concentration (µg/g) |

| Ovary | 30.0 - 49.5 |

| Oviduct | 30.0 - 49.5 |

| Myometrium | 30.0 - 49.5 |

| Cervix Uteri | 30.0 - 49.5 |

| Portio Vaginalis | 30.0 - 49.5 |

These tissue concentrations represented 39.0% to 64.4% of the concentration found in the uterine arterial blood at the same time point.

Protein Binding

The extent of plasma protein binding influences the distribution of cephalosporins. While specific protein binding percentages for this compound are not extensively detailed in the readily available literature, it is a critical parameter for understanding the free drug concentration available for therapeutic action. The unbound fraction is what equilibrates with the extravascular space and is responsible for the antibacterial effect[2].

Metabolism

A significant aspect of the in vivo profile of this compound is its limited metabolism. High-pressure liquid chromatographic (HPLC) analysis of plasma and urine samples from human subjects following both single and multiple intravenous doses did not reveal any peaks that could be attributed to metabolites of Cefpimizole[1]. This suggests that the drug is not significantly biotransformed in the body.

The primary mechanism of elimination is renal excretion of the parent compound[1][3]. Approximately 80% of an intravenously administered dose is recovered as the unchanged drug in the urine[1][3]. This lack of significant metabolism indicates that the liver does not play a major role in the clearance of Cefpimizole.

Excretion

The kidneys are the primary route of elimination for this compound.

-

Urinary Excretion: As highlighted previously, approximately 80% of an intravenous dose and 73-83% of an intramuscular dose are excreted as the unchanged parent compound in the urine[1][3].

-

Renal Clearance: The renal clearance of Cefpimizole is high, accounting for a major portion of the total body clearance[1][3].

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

Human Pharmacokinetic Studies

Study Design:

-

Intravenous Studies: Single and multiple-dose studies were conducted with 20-minute intravenous infusions of 1, 2, and 4 grams of this compound[1].

-

Intramuscular Studies: Single doses ranging from 100 to 1000 mg and multiple doses from 500 to 2000 mg (administered twice daily for 6 or 11 days) were evaluated.

Sample Collection:

-

Blood Samples: Venous blood samples were collected at predetermined time points into heparinized tubes. Plasma was separated by centrifugation and stored frozen until analysis.

-

Urine Samples: Urine was collected over specified intervals, and the volume was recorded. Aliquots were stored frozen prior to analysis.

Analytical Methodology:

-

High-Pressure Liquid Chromatography (HPLC): The concentration of Cefpimizole in plasma and urine was determined using a validated HPLC method with ultraviolet (UV) detection[1]. While specific details of the chromatographic conditions were not fully described in the cited abstracts, a general workflow can be inferred.

Pharmacokinetic Analysis:

-

Plasma concentration-time data was analyzed using appropriate compartmental models (two-compartment for IV, one-compartment for IM) to determine pharmacokinetic parameters such as volume of distribution, clearance, and elimination half-life[1].

Tissue Distribution Study

Study Population:

-

Patients with uterine myoma scheduled for hysterectomy.

Dosing and Sample Collection:

-

A single 1-gram dose of Cefpimizole was administered intravenously between 43 and 299 minutes before surgery.

-

During surgery, samples of ovary, oviduct, myometrium, cervix uteri, portio vaginalis, and uterine arterial blood were collected.

Sample Analysis:

-

Tissue samples were homogenized, and the concentration of Cefpimizole was determined, likely using a method similar to the HPLC assay for plasma and urine.

Conclusion

The in vivo pharmacokinetic profile of this compound is characterized by predictable, dose-proportional behavior. The drug is well-absorbed after intramuscular administration and distributes into various tissues. A key feature of Cefpimizole is its limited metabolism, with the majority of the drug being eliminated unchanged through renal excretion. This profile suggests that dosage adjustments may be necessary in patients with impaired renal function, while hepatic impairment is less likely to impact its clearance significantly. The lack of significant metabolism also reduces the potential for drug-drug interactions involving metabolic pathways. This comprehensive understanding of the pharmacokinetics and metabolism of this compound is essential for its safe and effective use in clinical practice.

References

Cefpimizole Sodium: An In-Depth Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpimizole Sodium is a third-generation cephalosporin that has been evaluated for its antibacterial activity. This technical guide provides a detailed overview of its in-vitro spectrum of activity against a range of clinically relevant gram-positive bacteria. While extensive contemporary data is limited, this document synthesizes available quantitative data, outlines the established experimental protocols for determining antibacterial activity, and illustrates the underlying mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the characteristics of this compound in the context of gram-positive pathogens.

Introduction

This compound is a parenteral cephalosporin antibiotic. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. This guide focuses specifically on the in-vitro activity of this compound against gram-positive bacteria.

In-Vitro Spectrum of Activity

The available data on the in-vitro activity of this compound against gram-positive bacteria suggests it has limited potency compared to other cephalosporins. The primary quantitative data is derived from early comparative studies.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-Positive Bacterium | Number of Isolates | MIC50 (µg/mL) |

| Staphylococcus spp. | Not Specified | 32[1] |

| Enterococci | Not Specified | >32[1] |

Mechanism of Action: Targeting the Bacterial Cell Wall

The antibacterial effect of this compound, like all β-lactam antibiotics, is due to the inhibition of peptidoglycan synthesis in the bacterial cell wall.

Signaling Pathway of Cell Wall Synthesis Inhibition

The following diagram illustrates the general mechanism of action of cephalosporins, including this compound, in gram-positive bacteria.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the standardized methodologies for determining the in-vitro activity of antimicrobial agents like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

References

In Vitro Antibacterial Profile of Cefpimizole Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Cefpimizole Sodium, a third-generation cephalosporin. The document synthesizes available quantitative data on its efficacy against a range of bacterial pathogens, details the experimental protocols for key microbiological assays, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

Cefpimizole is a parenteral third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. This guide focuses on the in vitro characteristics of this compound, which are crucial for understanding its potential therapeutic applications and for guiding further research and development.

Quantitative Antibacterial Activity

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC) against relevant bacterial isolates. The following tables summarize the available MIC data for Cefpimizole against a variety of clinically significant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefpimizole against Various Bacterial Isolates

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Citrobacter freundii | Not Specified | 16 | Not Specified | [1][2] |

| Enterobacter cloacae | Not Specified | 16 | Not Specified | [1][2] |

| Escherichia coli | Not Specified | 2.0 | Not Specified | [1][2] |

| Haemophilus spp. (β-lactamase-negative) | 156 | Not Specified | Not Specified | [3] |

| Haemophilus spp. (β-lactamase-producing) | 25 | Not Specified | Not Specified | [3] |

| Klebsiella pneumoniae | Not Specified | 2.0 | Not Specified | [1][2] |

| Proteus mirabilis | Not Specified | 1.0 | Not Specified | [1][2] |

| Pseudomonas aeruginosa | Not Specified | 16 | 32 | [1][2][4] |

| Staphylococcus spp. | Not Specified | 32 | Not Specified | [1][2] |

| Enterococci | Not Specified | >32 | Not Specified | [1][2] |

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Note: While extensive searches were conducted, specific quantitative data for time-kill curve analysis and post-antibiotic effect (PAE) for this compound were not available in the reviewed literature. The subsequent sections detail the standard methodologies for these assays, which can be applied to Cefpimizole in future studies.

Experimental Protocols

This section outlines the detailed methodologies for the key in vitro experiments used to characterize the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination by Broth Microdilution

References

- 1. In vitro comparative antimicrobial activity of cefpimizole against clinical isolates from five medical centers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro comparative antimicrobial activity of cefpimizole against clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound (U-63196E) and other antimicrobial agents against Haemophilus isolates from pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro evaluation of cefpimizole (U-63196E), a new antipseudomonal cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

Cefpimizole Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpimizole is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Administered as Cefpimizole Sodium, it plays a significant role in combating bacterial infections. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and key experimental protocols relevant to the study and development of this compound.

Molecular Profile

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key molecular identifiers and properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₈H₂₅N₆NaO₁₀S₂ | [1][2][3][4] |

| Molecular Weight | 692.65 g/mol | [1][4] |

| Exact Mass | 692.0971 u | [1] |

| CAS Number | 85287-61-2 | [1][2] |

| Parent Compound (Cefpimizole) | C₂₈H₂₆N₆O₁₀S₂ (Molecular Formula) 670.7 g/mol (Molecular Weight) | [5][6] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core of its mechanism lies in the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. The interference with peptidoglycan cross-linking leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum (standardized to 0.5 McFarland turbidity)

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation:

-

From a pure, overnight bacterial culture, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only, no inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for bacterial PBPs. A common method is a competitive binding assay using a fluorescently labeled penicillin derivative.

Materials:

-

This compound

-

Bacterial membrane preparations containing PBPs

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in PBS.

-

-

Competitive Binding Reaction:

-

In separate tubes, pre-incubate the bacterial membrane preparation with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).

-

Add a fixed, subsaturating concentration of the fluorescent penicillin probe to each tube and incubate for an additional period to allow for binding to the remaining available PBPs.

-

Include a control sample with no this compound to determine the maximum binding of the fluorescent probe.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the binding reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band.

-

The concentration of this compound that causes a 50% reduction in the fluorescence signal for a specific PBP is the IC₅₀ value, which reflects its binding affinity.

-

References

- 1. cdstest.net [cdstest.net]

- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

Cefpimizole Sodium binding affinity to penicillin-binding proteins

An In-depth Technical Guide on the Binding Affinity of Cefpimizole Sodium to Penicillin-Binding Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cefpimizole is a third-generation cephalosporin antibiotic that exerts its bactericidal effects by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs). [1]This technical guide provides a comprehensive overview of the mechanism of action of Cefpimizole, its interaction with PBPs, and detailed experimental methodologies for determining its binding affinity. While specific quantitative binding data for Cefpimizole is not widely available in the reviewed public literature, this document furnishes detailed, representative protocols applicable for its characterization. Furthermore, it includes mandatory visualizations of the mechanism of action and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action: PBP Inhibition

Like all β-lactam antibiotics, Cefpimizole's primary mechanism of action is the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall. [1][2]

-

Target Binding: Cefpimizole binds to the active site of penicillin-binding proteins (PBPs), which are transpeptidases located on the inner membrane of the bacterial cell wall. [1]2. Enzyme Inactivation: It forms a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site. [3]This acylation reaction is effectively irreversible and inactivates the enzyme.

-

Inhibition of Cell Wall Synthesis: The inactivated PBPs can no longer catalyze the final transpeptidation step of peptidoglycan synthesis, which involves cross-linking peptide chains to form a rigid, protective cell wall. [2]4. Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes, leads to a weakened cell wall, loss of structural integrity, and ultimately, cell lysis and death. [1][4] The specific affinity of a cephalosporin for different types of PBPs (e.g., PBP1a, PBP2, PBP3) can influence its antibacterial spectrum and the morphological changes it induces in bacteria. [5]

Caption: Cefpimizole's mechanism of action via PBP inhibition.

Quantitative Binding Affinity Data

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for the binding affinity of this compound to individual PBPs from various bacterial species. Such data is critical for a precise understanding of its target preference and potency. The table below is structured for the presentation of such data, which could be populated using the experimental protocols outlined in the subsequent section.

Table 1: Quantitative Binding Affinity of this compound to Penicillin-Binding Proteins (PBPs)

| Bacterial Species | Penicillin-Binding Protein (PBP) | Binding Affinity (IC50, µg/mL) | Reference |

|---|---|---|---|

| Data not available in the reviewed literature. | PBP1a | - | - |

| Data not available in the reviewed literature. | PBP1b | - | - |

| Data not available in the reviewed literature. | PBP2 | - | - |

| Data not available in the reviewed literature. | PBP3 | - | - |

| Data not available in the reviewed literature. | PBP4 | - | - |

Experimental Protocols for PBP Binding Affinity Determination

The binding affinity of a β-lactam antibiotic like Cefpimizole to its target PBPs is typically determined using a competitive binding assay. In this assay, the unlabeled antibiotic competes with a labeled probe (either radioactive or fluorescent) for binding to PBPs in isolated bacterial membranes or whole cells.

General Workflow

The overall process involves preparing the biological material (bacterial membranes), performing the competitive binding reaction, separating the proteins, detecting the signal from the labeled probe, and analyzing the data to determine the concentration of the test antibiotic that inhibits 50% of probe binding (IC50).

Caption: Workflow for competitive radiolabeled PBP binding assay.

Detailed Methodology: Competitive Assay with Radiolabeled Penicillin

This is a classic method for assessing PBP binding affinity.

Materials:

-

Bacterial strain of interest (e.g., E. coli K-12, P. aeruginosa SC8329)

-

Growth medium (e.g., Tryptic Soy Broth)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Radiolabeled probe: [³H]benzylpenicillin or [¹²⁵I]penicillin V [6]* SDS-PAGE reagents

-

Scintillation fluid or X-ray film for detection

Procedure:

-

Bacterial Growth and Membrane Preparation:

-

Inoculate the bacterial strain into broth and grow to the mid-logarithmic phase (OD600 ≈ 0.5-0.7).

-

Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in a minimal volume of PBS and lyse the cells by sonication on ice.

-

Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the membrane pellet in PBS and determine the total protein concentration (e.g., via Bradford assay).

-

-

Competitive Binding Assay:

-

Prepare serial dilutions of this compound in PBS.

-

In a series of microcentrifuge tubes, add a fixed amount of the membrane protein preparation (e.g., 50-100 µg).

-

Add the various concentrations of Cefpimizole. Include a "no inhibitor" control.

-

Pre-incubate for 10 minutes at 30°C.

-

Add a constant, saturating concentration of the radiolabeled penicillin probe to each tube.

-

Incubate for an additional 10-30 minutes at 30°C to allow for competitive binding. [7]

-

-

Detection and Quantification:

-

Terminate the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For ³H detection, treat the gel with a scintillant (fluorography), dry the gel, and expose it to X-ray film at -80°C.

-

For ¹²⁵I detection, the dried gel can be directly exposed to X-ray film. [8] * Develop the film to visualize the PBP bands that have bound the radiolabeled probe. The band intensity will decrease as the concentration of Cefpimizole increases.

-

-

Data Analysis:

-

Scan the resulting autoradiogram and quantify the band intensities for each PBP using densitometry software.

-

Plot the percentage of probe binding (relative to the "no inhibitor" control) against the logarithm of the Cefpimizole concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for each PBP. [9]

-

Detailed Methodology: Competitive Assay with Fluorescent Penicillin (Bocillin-FL)

This non-radioactive method offers a safer and often faster alternative. [2][9] Materials:

-

As above, but replace the radiolabeled probe with Bocillin™ FL Penicillin, Sodium Salt.

-

Fluorescence gel scanner.

Procedure:

-

Bacterial Growth and Membrane Preparation:

-

Follow the same procedure as described in section 3.2.1.

-

-

Competitive Binding Assay:

-

Detection and Quantification:

-

Stop the reaction with SDS-PAGE sample buffer and boil.

-

Separate the proteins via SDS-PAGE.

-

Visualize the fluorescently labeled PBPs by scanning the gel directly with a fluorescence imager (e.g., using a 488 nm excitation laser and appropriate emission filter). [9]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band using the imager's software.

-

Calculate IC50 values as described in section 3.2.4.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]

- 5. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of penicillin-binding protein 2 of Staphylococcus aureus: deacylation reaction and identification of two penicillin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a 125I-radiolabeled penicillin for penicillin-binding proteins studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

Upregulatory Effects of Cefpimizole Sodium on Human Leukocytes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpimizole Sodium, a third-generation cephalosporin antibiotic, has demonstrated significant immunomodulatory properties beyond its primary bactericidal activity. This technical guide consolidates the current understanding of the upregulatory effects of this compound on human leukocytes, with a particular focus on neutrophils. In-vitro and in-vivo studies have shown that this compound directly enhances key effector functions of neutrophils, including superoxide generation and cytotoxicity against pathogenic and neoplastic cells. The underlying mechanism appears to involve the activation of the Protein Kinase C (PKC) signaling pathway. This document provides a detailed overview of the experimental evidence, methodologies for assessing these effects, and the implicated cellular pathways.

Introduction

While the primary mechanism of action for cephalosporins involves the inhibition of bacterial cell wall synthesis, a growing body of evidence suggests that certain members of this class also possess immunomodulatory capabilities. This compound (CPIZ) has been identified as one such agent that can directly stimulate human neutrophils, a critical component of the innate immune system. Understanding these "pro-host" effects is crucial for optimizing therapeutic strategies, particularly in immunocompromised patients or in cases of severe infection where augmenting the host's natural defenses could be beneficial. This whitepaper synthesizes the findings on the upregulatory effects of this compound on human leukocyte function, providing a technical resource for researchers in immunology and drug development.

Upregulatory Effects on Neutrophil Function

The primary upregulatory effects of this compound have been observed in human neutrophils. These effects are characterized by an enhancement of the cells' antimicrobial and cytotoxic capabilities.

Enhancement of Superoxide Generation

This compound has been shown to directly stimulate neutrophils to produce superoxide (O₂⁻), a key component of the respiratory burst essential for killing invading pathogens. This effect has been observed in a dose-dependent manner.[1]

Table 1: In Vitro Superoxide (O₂⁻) Generation by Human Neutrophils in Response to this compound

| This compound (µg/mL) | Superoxide Generation (nmol O₂⁻ / 10⁶ cells) |

|---|---|

| 0 (Control) | 0.5 ± 0.1 |

| 10 | 2.3 ± 0.3 |

| 50 | 5.8 ± 0.6 |

| 100 | 9.1 ± 0.9 |

| 250 | 15.4 ± 1.5 |

| PMA (100 ng/mL) | 25.2 ± 2.1 |

Disclaimer: The data presented in this table are representative examples based on typical experimental outcomes for neutrophil stimulation and are intended for illustrative purposes. The original study reported a dose-dependent increase without providing specific quantitative values.

Increased Cytotoxic Activity

Treatment with this compound enhances the non-specific cytotoxicity of neutrophils against target cells, including the K562 human erythroleukemic cell line and the fungal pathogen Candida albicans.[1]

Table 2: Enhancement of Neutrophil Cytotoxicity by this compound Pretreatment

| Target Cell | This compound Pretreatment (100 µg/mL) | % Cytotoxicity |

|---|---|---|

| K562 | - | 12.5 ± 2.1 |

| K562 | + | 28.7 ± 3.5 |

| Candida albicans | - | 25.3 ± 4.2 |

| Candida albicans | + | 45.8 ± 5.1 |

Disclaimer: The data in this table are illustrative of expected results from neutrophil cytotoxicity assays. The primary source confirms the enhancement of cytotoxicity without detailing the exact quantitative data.

Proposed Mechanism of Action: The Role of Protein Kinase C

The stimulatory effects of this compound on neutrophils are linked to the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction that regulates various cellular processes, including the respiratory burst. Studies have shown that treatment with this compound leads to an increase in PKC activity in the neutrophil plasma membrane and a corresponding decrease in the cytosol.[1] This translocation from the cytosol to the plasma membrane is a hallmark of PKC activation.

Caption: Proposed signaling pathway for this compound-induced neutrophil activation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the upregulatory effects of this compound on human leukocytes. These protocols are based on standard, widely accepted procedures in neutrophil research.

Isolation of Human Neutrophils

-

Blood Collection: Draw venous blood from healthy adult donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Density Gradient Centrifugation: Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature.

-

Erythrocyte Lysis: After centrifugation, discard the upper layers and collect the granulocyte/erythrocyte pellet. Resuspend the pellet and lyse the red blood cells using a hypotonic lysis buffer.

-

Washing: Wash the remaining neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in a culture medium (e.g., RPMI-1640) for subsequent assays.

-

Cell Viability and Counting: Assess cell viability using Trypan Blue exclusion and count the cells using a hemocytometer.

Superoxide Generation Assay (Cytochrome c Reduction)

-

Cell Preparation: Prepare a suspension of isolated neutrophils at a concentration of 1 x 10⁶ cells/mL in a buffered salt solution containing cytochrome c.

-

Treatment: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells. Include a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA) and a negative control (buffer alone).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measurement: Measure the change in absorbance at 550 nm using a microplate reader. The reduction of cytochrome c by superoxide results in an increase in absorbance.

-

Calculation: Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c.

Neutrophil Cytotoxicity Assay

-

Target Cell Labeling: Label K562 target cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Effector Cell Preparation: Pre-incubate isolated neutrophils (effector cells) with or without this compound for 1 hour at 37°C.

-

Co-culture: Co-culture the pre-treated neutrophils with the CFSE-labeled K562 cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).

-

Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO₂ incubator.

-

Staining for Cell Death: Add a viability dye that is excluded by live cells (e.g., Propidium Iodide or 7-AAD) to the cell suspension.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CFSE-positive target cell population and quantify the percentage of cells that are also positive for the viability dye.

-

Effector Cell Preparation: Pre-treat isolated neutrophils with this compound as described above.

-

Opsonization of C. albicans: Opsonize C. albicans yeast cells by incubating them with pooled human serum.

-

Co-incubation: Mix the pre-treated neutrophils with the opsonized C. albicans at a specific ratio (e.g., 1:1) in a microcentrifuge tube.

-

Incubation: Incubate the mixture for 2 hours at 37°C with gentle shaking.

-

Neutrophil Lysis: Lyse the neutrophils by adding sterile, cold distilled water.

-

Plating and Incubation: Serially dilute the suspension and plate onto Sabouraud Dextrose Agar plates. Incubate the plates for 24-48 hours at 30°C.

-

Quantification: Count the number of colony-forming units (CFUs) and calculate the percentage of killing by comparing to a control without neutrophils.

Protein Kinase C (PKC) Translocation Assay (Western Blot)

-

Cell Treatment: Treat isolated neutrophils with this compound for various time points.

-

Subcellular Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate the proteins from the cytosolic and membrane fractions by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for PKC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the PKC band intensity in the membrane fraction and a decrease in the cytosolic fraction indicates translocation.

Experimental and Logical Workflow

Caption: General workflow for investigating this compound's effects on neutrophils.

Conclusion

This compound exhibits clear upregulatory effects on human neutrophils, enhancing their antimicrobial and antitumor functions through a mechanism involving the activation of Protein Kinase C. These immunomodulatory properties are a significant aspect of the drug's profile and warrant further investigation. For researchers and drug development professionals, these findings open avenues for exploring this compound in contexts where augmenting the innate immune response is desirable. The experimental protocols and pathways detailed in this guide provide a framework for future studies aimed at further elucidating the immunopharmacological actions of this and other cephalosporins.

References

Methodological & Application

Application Notes and Protocols for Cefpimizole Sodium in Animal Models of Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpimizole Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to bacterial cell lysis. These application notes provide detailed protocols for utilizing this compound in preclinical animal models of bacterial infection to evaluate its efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action

Cefpimizole, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is essential for maintaining the structural integrity of the bacterium.

Figure 1: Mechanism of action of this compound.

In Vitro Activity of Cefpimizole

Prior to in vivo studies, determining the in vitro susceptibility of the target bacterial strains to Cefpimizole is crucial. The Minimum Inhibitory Concentration (MIC) is a key parameter. Below is a summary of reported MIC50 values for Cefpimizole against various clinical isolates.

| Bacterial Species | MIC₅₀ (µg/mL) |

| Citrobacter freundii | 16 |

| Enterobacter cloacae | 16 |

| Escherichia coli | 2.0 |

| Klebsiella pneumoniae | 2.0 |

| Proteus mirabilis | 1.0 |

| Pseudomonas aeruginosa | 16 |

| Staphylococcus spp. | 32 |

| Enterococci | >32 |

| Data sourced from in vitro studies of clinical bacterial isolates.[1] |

Experimental Protocols

Note: The following protocols are generalized for murine models. Specific parameters such as animal strain, age, weight, and bacterial inoculum size should be optimized for each experimental setup. Dosages for this compound are suggested based on typical ranges for third-generation cephalosporins in animal models and should be adjusted based on preliminary dose-ranging studies.

Murine Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of this compound in treating systemic infections that can lead to sepsis.

Workflow:

Figure 2: Workflow for the murine systemic infection model.

Methodology:

-

Animal Model: Female BALB/c mice (6-8 weeks old, 18-22 g).

-

Bacterial Strain: A clinically relevant strain of Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa.

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in appropriate broth (e.g., Tryptic Soy Broth) at 37°C.

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 107 CFU/mL). The final inoculum size should be determined in a pilot study to induce a non-lethal but significant infection.

-

-

Infection:

-

Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 1-2 hours), administer this compound.

-

Suggested Dose Range: 20-100 mg/kg, administered subcutaneously (SC) or intravenously (IV).

-

Control Groups: Include a vehicle control group (e.g., sterile saline) and potentially a positive control group with a known effective antibiotic.

-

Treatment Schedule: Administer treatment once or twice daily for a specified duration (e.g., 3-7 days).

-

-

Efficacy Assessment:

-

Survival: Monitor the survival of the animals for a defined period (e.g., 7-14 days).

-

Bacterial Load: At specific time points (e.g., 24 hours post-treatment), euthanize a subset of animals. Collect blood, spleen, and liver for bacterial enumeration by plating serial dilutions on appropriate agar plates.

-

Clinical Scoring: Monitor for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and score them on a predefined scale.

-

Murine Pneumonia Model

This model is suitable for evaluating the efficacy of this compound against respiratory tract infections.

Workflow:

Figure 3: Workflow for the murine pneumonia model.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25 g).

-

Bacterial Strain: Klebsiella pneumoniae or Pseudomonas aeruginosa.

-

Inoculum Preparation: Prepare the bacterial suspension as described for the sepsis model.

-

Infection:

-

Anesthetize the mice (e.g., with isoflurane).

-

Instill a small volume (e.g., 20-50 µL) of the bacterial suspension (e.g., 1 x 108 CFU/mL) intranasally or intratracheally.

-

-

Treatment:

-

Begin treatment at a specified time post-infection (e.g., 2-4 hours).

-

Suggested Dose Range: 20-100 mg/kg, administered SC or IV.

-

Treatment Schedule: Administer treatment once or twice daily for 3-7 days.

-

-

Efficacy Assessment:

-

Bacterial Load: At designated time points, euthanize animals and harvest the lungs. Homogenize the lung tissue and plate serial dilutions to determine the bacterial burden. Bronchoalveolar lavage fluid (BALF) can also be collected for bacterial counts and inflammatory cell analysis.

-

Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.

-

Survival: Monitor survival for an appropriate period.

-

Pharmacokinetic Studies in Animal Models

Understanding the pharmacokinetic profile of this compound in the selected animal model is crucial for designing effective dosing regimens.

Methodology:

-

Animal Model: Healthy, uninfected mice or rats of the same strain, age, and sex as used in the efficacy studies.

-

Drug Administration: Administer a single dose of this compound via the intended therapeutic route (e.g., IV, SC, or intramuscular).

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

-

Drug Concentration Analysis: Process the blood samples to obtain plasma or serum. Analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Pharmacokinetic Parameters in Humans (for reference):

| Parameter | Value (Intravenous Administration) |

| Volume of Distribution (Vd) | 20.0 ± 3.5 L |

| Elimination Half-life (t½) | 1.9 hours |

| Total Body Clearance | 118.6 ± 20.2 mL/min |

| Primary Route of Elimination | Renal (~80% as unchanged drug) |

| Data from single- and multiple-dose intravenous infusions in normal humans.[2] |

| Parameter | Value (Intramuscular Administration) |

| Volume of Distribution (Vd) | 18.6 ± 3.4 L |

| Elimination Half-life (t½) | 2.05 hours |

| Total Body Clearance | 102 ± 13 mL/min |

| Primary Route of Elimination | Renal (73-83% as unchanged drug) |

| Data from single- and multiple-dose intramuscular administration in normal humans. |

Toxicological Evaluation

A preliminary assessment of the toxicity of this compound in the animal model is essential.

Methodology:

-

Acute Toxicity (LD50 Determination):

-

Administer escalating single doses of this compound to different groups of animals.

-

Observe the animals for a specified period (e.g., 7-14 days) for signs of toxicity and mortality.

-

Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods.

-

-

Sub-acute Toxicity:

-

Administer repeated doses of this compound over a longer period (e.g., 14-28 days).

-

Monitor for changes in body weight, food and water consumption, and clinical signs of toxicity.

-

At the end of the study, perform hematological and serum biochemical analyses and conduct a gross and histopathological examination of major organs.

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. Statistical analysis (e.g., t-test, ANOVA, survival analysis) should be performed to determine the significance of the findings. The efficacy of this compound should be compared to that of the vehicle control and any positive control antibiotics. The pharmacokinetic/pharmacodynamic (PK/PD) relationship can be explored by correlating the pharmacokinetic parameters with the observed efficacy.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in animal models of bacterial infection. Careful study design, optimization of experimental parameters, and thorough data analysis are critical for obtaining reliable and meaningful results that can inform the potential clinical development of this antibiotic.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cefpimizole Sodium

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefpimizole Sodium in bulk drug substance and pharmaceutical formulations. The method is based on reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of cephalosporin antibiotics. The provided protocol is a starting point for method development and requires validation by the end-user to ensure its suitability for their specific application.

Introduction

Cefpimizole is a broad-spectrum cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its chemical structure contains a β-lactam ring, which is crucial for its antibacterial activity but also susceptible to degradation.[2] Accurate and reliable analytical methods are essential for the quality control of this compound, ensuring its potency, purity, and stability. This document provides a detailed protocol for an HPLC method that can be used for the determination of this compound.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Experimental

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Monobasic sodium phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven is required. Data acquisition and processing should be performed using a suitable chromatography data system.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be necessary to achieve the desired separation and performance.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.02 M Monobasic Sodium Phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) in a ratio of 22:78 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Mobile Phase

-

Phosphate Buffer (0.02 M): Dissolve 2.76 g of monobasic sodium phosphate in 1 L of HPLC grade water. Adjust the pH to 6.0 with diluted orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and the 0.02 M phosphate buffer in a ratio of 22:78 (v/v). Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solution

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-100 µg/mL).

Preparation of Sample Solution

-

For Bulk Drug Substance: Accurately weigh about 25 mg of the this compound sample and prepare a stock solution as described for the standard. Further dilute to a concentration within the calibration range.

-

For Pharmaceutical Formulations (e.g., Powder for Injection): Reconstitute the vial with a known volume of a suitable solvent (e.g., water or mobile phase). Further dilute an aliquot of the reconstituted solution with the mobile phase to a final concentration within the calibration range.

System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. The following parameters and acceptance criteria are recommended:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |

Data Presentation

The quantitative determination of this compound is based on the peak area of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the sample can then be calculated from the regression equation of the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship in developing a stability-indicating HPLC method.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship for developing a stability-indicating method.

Conclusion

The proposed HPLC method provides a framework for the determination of this compound. It is crucial that the method is thoroughly validated by the end-user to demonstrate its suitability for its intended purpose. This includes, but is not limited to, specificity, linearity, accuracy, precision, and robustness. For a stability-indicating method, forced degradation studies should be performed to ensure that the method can separate the intact drug from its degradation products.[3] This will guarantee reliable and accurate results for the quality control of this compound.

References

Application Notes and Protocols: Cefpimizole Sodium in Synergistic Antibiotic Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available research specifically detailing the synergistic effects of Cefpimizole Sodium with other antibiotics is limited. The following application notes and protocols are based on established methodologies for assessing antibiotic synergy and known mechanisms of third-generation cephalosporins. The experimental designs provided are general templates that can be adapted for this compound.

Introduction

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The exploration of synergistic antibiotic combinations is a critical strategy to enhance efficacy, overcome antibiotic resistance, and reduce potential toxicity by using lower doses of individual agents. This document provides detailed protocols for investigating the synergistic potential of this compound with other antimicrobial agents, such as aminoglycosides or β-lactamase inhibitors.

Data Presentation: Quantifying Synergy

The interaction between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained through a checkerboard assay.